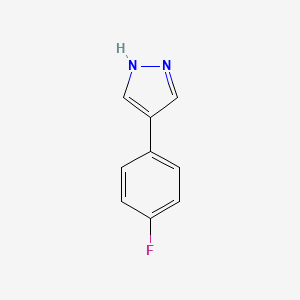
4-(4-fluorophenyl)-1H-pyrazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “4-(4-fluorophenyl)-1H-pyrazole” has been reported in the literature . For instance, a derivative, 4-amino-5-[4-bi-(4-fluorophenyl)methylpiperazin-1-ylmethyl]-1,2,4-triazole-3-thione, was synthesized using a conventional method with a yield of 72% .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
4-(4-fluorophenyl)-1H-pyrazole and its derivatives have been extensively studied for their crystal structures. For instance, Loh et al. (2013) synthesized several pyrazole compounds, including 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, and characterized their structures through X-ray single crystal structure determination (Loh et al., 2013). Similarly, Yamuna et al. (2014) reported the crystal structure of 3-(4-fluorophenyl)-1H-pyrazole, highlighting its tautomeric forms and hydrogen bonding in the crystal lattice (Yamuna et al., 2014).
Synthesis and Structural Characterization
Kariuki et al. (2021) focused on the synthesis and structural characterization of 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. They emphasized the planar structure of the molecule and the orientation of the fluorophenyl groups (Kariuki et al., 2021).
Antimicrobial Applications
Ragavan et al. (2010) synthesized novel 1,5-diaryl pyrazole derivatives including 5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamides, demonstrating their effective antibacterial and antifungal activities (Ragavan et al., 2010).
Antitubercular Properties
Khunt et al. (2012) explored the antitubercular evaluation of N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazoles. They conducted a 3D-QSAR study to correlate the chemical structures of these derivatives with their activity against Mycobacterium tuberculosis (Khunt et al., 2012).
Anti-Inflammatory Activity
Nargund et al. (1992) synthesized various N-phenyl-5-substituted aryl-3-p-(fluorophenyl) pyrazolins and pyrazoles, assessing their anti-inflammatory activity and finding them effective in reducing carrageenin-induced edema in rat paw (Nargund et al., 1992).
Drug Efficacy and Mechanisms of Action
Thangarasu et al. (2019) focused on the synthesis of novel pyrazole derivatives and assessed their antioxidant, anti-breast cancer, and anti-inflammatory properties. Molecular docking studies were conducted to understand the interaction with enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase, proposing these compounds as future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQIVMKWVSKSKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572170 | |
| Record name | 4-(4-Fluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-1H-pyrazole | |
CAS RN |
204384-26-9 | |
| Record name | 4-(4-Fluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1315890.png)
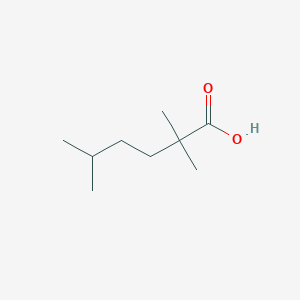

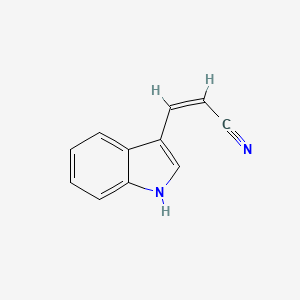


![[4-(Diethylamino)phenyl]acetic acid](/img/structure/B1315902.png)
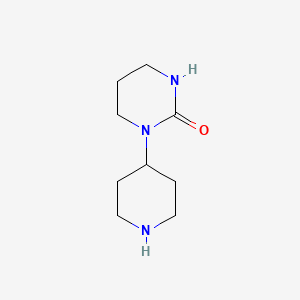
![3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine](/img/structure/B1315906.png)

![(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1315917.png)
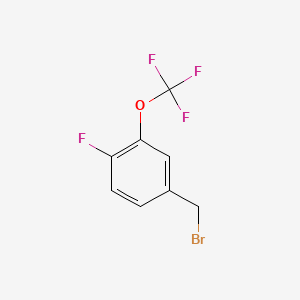

![2,3-Dihydrospiro[indene-1,4'-piperidine]](/img/structure/B1315926.png)